Cas no 143615-76-3 ((3R,5S)-[6]-gingerdiol)

(3R,5S)-[6]-Gingerdiol is a bioactive diol compound derived from ginger (Zingiber officinale), characterized by its stereospecific (3R,5S) configuration. This compound exhibits notable structural stability and enhanced bioavailability compared to non-stereospecific gingerols. Its key advantages include potent anti-inflammatory and antioxidant properties, supported by its ability to modulate oxidative stress pathways and inhibit pro-inflammatory mediators. The defined stereochemistry ensures consistent interaction with biological targets, making it valuable for research in nutraceuticals and pharmaceuticals. (3R,5S)-[6]-Gingerdiol also demonstrates improved solubility in lipid matrices, facilitating formulation in delivery systems. Its purity and stereochemical precision make it a reliable reference standard for analytical and pharmacological studies.
(3R,5S)-[6]-gingerdiol structure
(3R,5S)-[6]-gingerdiol structure
Product Name:(3R,5S)-[6]-gingerdiol
CAS No:143615-76-3
MF:C17H28O4
MW:296.401825904846
CID:2077047
PubChem ID:15839040
Update Time:2025-10-30

(3R,5S)-[6]-gingerdiol Chemical and Physical Properties

Names and Identifiers

    • (3R,5S)-[6]-gingerdiol
    • (3S,5S)-[6]-gingerdiol
    • (3S,5S)--Gingerdiol
    • (3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol
    • 6-gingerdiol
    • AKOS040762924
    • 143615-76-3
    • CHEMBL2071441
    • Inchi: 1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1
    • InChI Key: QYXKQNMJTHPKBP-GJZGRUSLSA-N
    • SMILES: O[C@@H](CCCCC)C[C@H](CCC1C=CC(=C(C=1)OC)O)O

Computed Properties

  • Exact Mass: 296.19875937g/mol
  • Monoisotopic Mass: 296.19875937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 69.9Ų

(3R,5S)-[6]-gingerdiol Security Information

(3R,5S)-[6]-gingerdiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN5771-5 mg
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TargetMol Chemicals
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TargetMol Chemicals
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TargetMol Chemicals
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(3R,5S)-[6]-gingerdiol Related Literature

Additional information on (3R,5S)-[6]-gingerdiol

Professional Introduction to (3R,5S)-[6]-gingerdiol (CAS No. 143615-76-3)

(3R,5S)-[6]-gingerdiol, identified by the Chemical Abstracts Service Number (CAS No.) 143615-76-3, is a naturally derived compound that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, a structural isomer of gingerdiol, exhibits unique biochemical properties that make it a promising candidate for various therapeutic applications. The stereochemistry of (3R,5S)-[6]-gingerdiol, particularly its chiral configuration at the 3R and 5S positions, plays a crucial role in its biological activity and interaction with biological targets.

The pharmacological relevance of (3R,5S)-[6]-gingerdiol has been extensively studied in recent years, with a focus on its potential role in modulating inflammatory pathways and oxidative stress. Emerging research suggests that this compound may have significant therapeutic implications in the management of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of (3R,5S)-[6]-gingerdiol are attributed to its ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly intriguing given the growing demand for natural-based anti-inflammatory agents with minimal side effects.

In addition to its anti-inflammatory properties, (3R,5S)-[6]-gingerdiol has demonstrated potential in combating oxidative stress, a key factor in the pathogenesis of numerous neurological disorders. Studies have shown that this compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These antioxidant effects are crucial for protecting neuronal cells from damage caused by oxidative stress, thereby potentially offering a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's.

The structural uniqueness of (3R,5S)-[6]-gingerdiol also makes it an attractive scaffold for drug discovery. Its ginger-derived backbone provides a rich framework for further chemical modification, allowing researchers to develop novel derivatives with enhanced bioactivity and selectivity. Recent advances in computational chemistry and molecular modeling have enabled the rational design of such derivatives by predicting their binding affinity to target proteins. This approach has led to the identification of several promising candidates that could be developed into new therapeutic agents.

The synthesis of (3R,5S)-[6]-gingerdiol presents both challenges and opportunities. Traditional extraction methods from ginger roots are labor-intensive and yield low amounts of the compound. However, modern biotechnological approaches, such as microbial fermentation and enzymatic synthesis, offer more efficient and scalable production methods. These techniques leverage the natural biosynthetic pathways of microorganisms to produce enantiomerically pure forms of (3R,5S)-[6]-gingerdiol, ensuring high purity and consistency for pharmaceutical applications.

The clinical potential of (3R,5S)-[6]-gingerdiol is further supported by preclinical studies that have demonstrated its safety and efficacy in animal models. For instance, studies in rodents have shown that oral administration of this compound can significantly reduce inflammation and pain associated with arthritic conditions without causing notable adverse effects. These findings have paved the way for clinical trials aimed at evaluating the therapeutic benefits of (3R,5S)-[6]-gingerdiol in human patients.

The growing interest in natural products like (3R,5S)-[6]-gingerdiol is driven by several factors. Firstly, there is an increasing awareness among consumers about the potential health benefits of plant-derived compounds. Secondly, regulatory pressures on synthetic drugs have encouraged researchers to explore alternative therapeutic agents with better safety profiles. Lastly, advancements in analytical techniques have improved our ability to isolate and characterize complex natural products like (3R,5S)-[6]-gingerdiol, making them more accessible for research and development purposes.

In conclusion, (3R,5S)-[6]-gingerdiol (CAS No. 143615-76-3) represents a significant advancement in natural product chemistry with promising applications in inflammation management and oxidative stress reduction. Its unique stereochemistry and bioactivity make it a valuable candidate for further pharmacological investigation. As research continues to uncover new therapeutic potentials of this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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